2-Phenyl-1-(p-tolyl)benzimidazole
Description
Historical Context and Significance of Benzimidazole (B57391) Scaffolds in Chemical Research
Benzimidazole, a bicyclic heterocyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. wikipedia.orgrsc.orgdoaj.org Its journey in scientific research began with studies related to vitamin B12, where the N-ribosyl-dimethylbenzimidazole unit was identified as a crucial axial ligand for the cobalt atom. wikipedia.orgihmc.us This discovery highlighted the benzimidazole nucleus as a stable and significant platform for chemical development. wikipedia.org
The structural similarity of benzimidazole to naturally occurring purines allows it to interact readily with various biopolymers, a characteristic that underpins its broad spectrum of biological activities. researchgate.netresearchgate.net This has established the benzimidazole scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous compounds with diverse pharmacological applications. nih.govnih.govnih.gov These applications span a wide range, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. rsc.orgihmc.us Beyond medicine, benzimidazole derivatives are integral to materials science, finding use in the creation of organic light-emitting diodes (OLEDs), chemical sensors, and polymers. researchgate.netnih.gov
The stability of the benzimidazole ring is a key feature; it is resistant to cleavage by many strong acids and bases and is also generally resistant to reduction, except under specific, harsh conditions. researchgate.net This inherent stability, combined with its versatile chemical reactivity, has cemented the benzimidazole scaffold's importance in both pharmaceutical and industrial research. researchgate.net
Overview of N-Substituted Benzimidazole Derivatives in Modern Organic Chemistry
The functionalization of the benzimidazole core, particularly at the nitrogen atom (N-substitution), is a cornerstone of modern organic chemistry and drug discovery. rug.nl The introduction of substituents at the N-1 position significantly influences the molecule's physicochemical properties, such as its melting point and solubility, and can dramatically alter its biological activity. apacsci.comnih.gov The NH group in the benzimidazole ring is amphoteric, meaning it has both acidic and basic properties, allowing it to be deprotonated by strong bases or protonated by acids. wikipedia.orgsrrjournals.com This reactivity facilitates the attachment of various alkyl or aryl groups.
The synthesis of N-substituted benzimidazoles is a major focus, with numerous methods developed to achieve this transformation. A common strategy involves the reaction of a pre-formed benzimidazole with an alkyl or aryl halide in the presence of a base. niscpr.res.intsijournals.com Other innovative one-pot syntheses have been developed, for instance, from the reaction of o-phenylenediamines and aldehydes, using air as the oxidant, to directly yield N-substituted products. ijprs.com However, controlling the selectivity of N-1 substitution can be challenging, sometimes leading to mixtures of 1,2-disubstituted and 2-substituted benzimidazoles. mdpi.com
N-substituted benzimidazole derivatives are of immense interest due to their wide-ranging applications. They are crucial intermediates and final products in the synthesis of compounds for medicinal chemistry, including antiviral, anticancer, and antimicrobial agents. niscpr.res.inacs.orgresearchgate.net The nature of the substituent at the N-1 position is critical in defining the molecule's interaction with biological targets. researchgate.net For example, the introduction of a p-chlorophenyl group at the N-1 position has been explored for its impact on antiviral activity. niscpr.res.in This strategic modification allows chemists to fine-tune the electronic and steric properties of the molecule to optimize its function.
Strategic Positioning of 2-Phenyl-1-(p-tolyl)benzimidazole within Benzimidazole Research
Within the vast family of benzimidazole derivatives, this compound stands as a compound of significant research interest. This molecule features a phenyl group at the 2-position and a p-tolyl group (a toluene (B28343) substituent at the para position) at the N-1 position. The synthesis of such 1,2-disubstituted benzimidazoles is often achieved through the condensation of an appropriately substituted N-aryl-o-phenylenediamine with an aromatic aldehyde. nih.gov For instance, 1-phenyl-2-p-tolyl-1H-benzimidazole can be synthesized by reacting N-phenyl-o-phenylenediamine with 4-methyl benzaldehyde. nih.govresearchgate.net
The specific arrangement of aryl substituents in this compound and its isomers imparts distinct structural and electronic properties that are subjects of detailed crystallographic and spectroscopic analysis. X-ray diffraction studies of related structures, like 1-phenyl-2-p-tolyl-1H-benzimidazole, reveal the precise dihedral angles between the planar benzimidazole ring system and the attached phenyl and tolyl rings. nih.govresearchgate.net These spatial arrangements, along with potential intermolecular interactions like C-H···N hydrogen bonds and C-H···π interactions, are crucial for understanding the crystal packing and solid-state properties of these materials. nih.gov
The strategic importance of this substitution pattern lies in its potential applications in materials science and coordination chemistry. nih.gov Fused imidazole derivatives, including substituted benzimidazoles, are investigated for their use in fabricating light-emitting devices due to their wide optical absorption, luminescence, and bipolar transport characteristics. nih.gov The specific combination of the phenyl and p-tolyl groups can be tuned to modulate these photophysical properties. Furthermore, the nitrogen atoms in the benzimidazole core can act as ligands, forming complexes with metal ions, making these compounds valuable in coordination chemistry. wikipedia.org
The research on this compound and its isomers contributes to the fundamental understanding of structure-property relationships in N-substituted, 2-aryl benzimidazoles. This knowledge is vital for the rational design of new molecules with tailored electronic, optical, and biological functions.
Data Tables
Table 1: Physicochemical and Spectroscopic Data for 2-Phenylbenzimidazole (B57529) Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2-Phenyl-1H-benzimidazole | C₁₃H₁₀N₂ | 194.23 | 293-296 sigmaaldrich.com | FT-IR (cm⁻¹): 3443 (N-H stretch), 1625 (C=N stretch), 1551, 1480 (C=N stretch). researchgate.net¹H-NMR: Signals corresponding to aromatic protons. researchgate.net |
| 1-Phenyl-2-p-tolyl-1H-benzimidazole | C₂₀H₁₆N₂ | 284.35 | --- | ¹H NMR (DMSO-d₆, 400 MHz): Signals in the aromatic region (δ 6.65-7.67 ppm), a singlet for the CH₂ group (δ 5.42 ppm), and signals for OH groups (δ 9.42, 9.98 ppm) for a related hydroxylated derivative. nih.gov |
Table 2: Crystallographic Data for Related Benzimidazole Derivatives
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Dihedral Angles |
| 1-Phenyl-2-p-tolyl-1H-benzimidazole nih.govresearchgate.net | Orthorhombic | Pbca | a = 15.6755 Å, b = 9.3509 Å, c = 21.1976 Å | Benzimidazole ring to tolyl ring: 28.50°; Benzimidazole ring to phenyl ring: 72.44° nih.gov |
| 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole nih.gov | Triclinic | P-1 | a = 9.7046 Å, b = 10.457 Å, c = 17.825 Å, α = 84.12°, β = 81.44°, γ = 75.87° | Benzimidazole to adjacent rings: 47.08°, 76.85°, 39.52°, 87.49° nih.gov |
| 2-o-Tolyl-1H-benzo[d]imidazole researchgate.net | Tetragonal | P4₃ | a = 8.8792 Å, c = 14.391 Å | --- |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3510-25-6 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-15-11-13-17(14-12-15)22-19-10-6-5-9-18(19)21-20(22)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
CKZDSNURQWETLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenyl 1 P Tolyl Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of 2-Phenyl-1-(p-tolyl)benzimidazole exhibit characteristic chemical shifts that are instrumental in confirming its structure. In a typical solvent like DMSO-d6, the aromatic protons and carbons of the benzimidazole (B57391), phenyl, and tolyl rings resonate in distinct regions of the spectrum. rsc.org
The chemical shifts are influenced by the electronic environment of the nuclei. For instance, protons and carbons in the vicinity of the nitrogen atoms in the imidazole (B134444) ring will experience different shielding effects compared to those on the phenyl and tolyl substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzimidazole Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 12.95 | s | NH |
| ¹H | 8.20-8.17 | dd | C2'H & C6'H |
| ¹H | 7.63-7.48 | m | C4H, C7H, C3'H, C4'H & C5'H |
| ¹H | 7.23-7.19 | m | C5H & C6H |
| ¹³C | 151.14 | C=N | |
| ¹³C | 143.17 | Ar-C | |
| ¹³C | 130.10 | Ar-C | |
| ¹³C | 129.76 | Ar-C | |
| ¹³C | 128.86 | Ar-C | |
| ¹³C | 128.50 | Ar-C | |
| ¹³C | 127.36 | Ar-C | |
| ¹³C | 122.03 | Ar-C |
Note: Data is for a similar compound, 2-Phenyl-1H-benzo[d]imidazole, and serves as a representative example. rsc.org
Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl, tolyl, and benzimidazole ring systems. ugm.ac.id
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. scirp.org The IR spectrum of this compound displays several key absorption bands that confirm the presence of its structural features.
Table 2: Characteristic IR Absorption Bands for Benzimidazole Derivatives
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3223 | N-H Stretch | |
| 1625 | Strong | C=N Stretch |
| 1551, 1480 | C=N Stretch | |
| 1510, 1495, 1460 | C-C Stretch (aromatic) | |
| 1311, 1231 | C-N Stretch |
Note: Data is for a similar compound, 2-Phenyl-1H-benzimidazole, and serves as a representative example. rsc.orgresearchgate.net
The stretching vibrations of the C=N bond within the imidazole ring and the C-C bonds of the aromatic rings are particularly diagnostic. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its exact mass. rsc.org
Upon ionization, the molecule undergoes fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides valuable information about the molecule's structure and the relative stability of its different parts. core.ac.ukrsc.org Common fragmentation pathways may involve the cleavage of the bonds connecting the phenyl and tolyl rings to the benzimidazole core. kobv.de
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Studies on similar benzimidazole derivatives have shown that the benzimidazole ring system is planar. nih.govnih.gov The phenyl and tolyl rings are typically twisted out of the plane of the benzimidazole core, and the dihedral angles between these rings are key structural parameters. nih.govnih.gov For instance, in 1-phenyl-2-p-tolyl-1H-benzimidazole, the benzimidazole ring system forms dihedral angles of 28.50 (7)° and 72.44 (7)° with the tolyl and phenyl rings, respectively. nih.gov The crystal packing is often stabilized by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions. nih.govnih.gov
Table 3: Representative Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Compound | 1-Phenyl-2-p-tolyl-1H-benzimidazole |
| Molecular Formula | C₂₀H₁₆N₂ |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 15.6755 (4) |
| b (Å) | 9.3509 (6) |
| c (Å) | 21.1976 (8) |
| V (ų) | 3107.1 (2) |
| Z | 8 |
Note: Data is for a similar compound, 1-Phenyl-2-p-tolyl-1H-benzimidazole. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. tanta.edu.eg The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. uzh.chelte.hu The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. tanta.edu.eg
Photoluminescence and Electroluminescence Spectroscopy for Optical Properties
The study of the photoluminescent and electroluminescent behavior of this compound provides critical insights into its electronic structure and excited-state dynamics. These analyses are fundamental for evaluating its suitability as an emitter in lighting and display technologies.
Detailed Research Findings
While specific quantitative data on the photoluminescence and electroluminescence of this compound is not extensively detailed in publicly available literature, the broader family of benzimidazole derivatives has been a subject of significant research, offering valuable context. For instance, studies on related benzimidazole compounds demonstrate their potential as efficient emitters.
Research on salts derived from the parent compound, 2-phenyl-1H-benzimidazole (PBI), has shown that chemical modification can tune the luminescent properties. sci-hub.se For example, the formation of salts resulted in a red-shift of the emission maxima and, in some cases, high fluorescence quantum yields. sci-hub.se This suggests that the photophysical properties of the benzimidazole core are sensitive to its chemical environment.
In the realm of electroluminescence, various benzimidazole derivatives have been successfully incorporated into OLEDs as emitting materials. For example, a device using a pyrene-benzimidazole derivative as the emissive layer exhibited pure blue electroluminescence with an external quantum efficiency (EQE) reaching up to 4.3% and a luminance of 290 cd/m² at 7.5 V. nih.gov Another study on a dual-core structure incorporating an oxazole-substituted anthracene (B1667546) and pyrene, which are different from the target molecule, showcased deep blue emission with high photoluminescence quantum yields of 82% and 88%, leading to a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26% in a non-doped OLED. nih.gov
Furthermore, a three-layer OLED device utilizing 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole demonstrated a blue emission peak at approximately 470 nm, achieving a maximum luminance of 26,200 cd/m² and a maximum luminous efficiency of 2.25 lm/W. rsc.org These examples underscore the potential of designing highly efficient light-emitting devices based on molecules containing imidazole and phenyl groups.
Although specific data tables for this compound are not available in the provided search results, the general characteristics of related compounds suggest that it likely possesses favorable photoluminescent and electroluminescent properties. The presence of the phenyl and tolyl groups attached to the benzimidazole core is expected to influence the electronic energy levels and, consequently, the emission color and efficiency. Further dedicated experimental investigation is required to quantify the precise optical and electronic parameters of this compound.
Computational and Theoretical Investigations of 2 Phenyl 1 P Tolyl Benzimidazole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. espublisher.comespublisher.com For 2-Phenyl-1-(p-tolyl)benzimidazole, DFT calculations, often using the B3LYP functional, have been instrumental in understanding its fundamental properties. espublisher.comnih.gov
Optimized Molecular Geometries and Energetic Landscapes
Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in a molecule. X-ray diffraction studies on 1-phenyl-2-p-tolyl-1H-benzimidazole have confirmed its molecular structure. nih.gov In the solid state, the benzimidazole (B57391) ring system is planar and forms significant dihedral angles with the attached tolyl and phenyl rings. Specifically, the dihedral angles are approximately 28.50° with the tolyl ring and 72.44° with the phenyl ring. researchgate.netnih.gov Computational studies on similar 1,2-disubstituted benzimidazole derivatives have shown that calculated bond lengths and angles are generally in good agreement with experimental X-ray diffraction data, though sometimes slightly higher. nih.gov
| Parameter | Experimental Value (X-ray) |
| Dihedral Angle (Benzimidazole-Tolyl) | 28.50 (7)° researchgate.netnih.gov |
| Dihedral Angle (Benzimidazole-Phenyl) | 72.44 (7)° researchgate.netnih.gov |
This table presents the experimentally determined dihedral angles of 1-Phenyl-2-p-tolyl-1H-benzimidazole.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determination
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org
For benzimidazole derivatives, the HOMO-LUMO gap helps characterize chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests higher reactivity and the possibility of charge transfer within the molecule. malayajournal.orgresearchgate.net In related systems, the HOMO is often localized on the imidazole (B134444) and phenyl rings, while the LUMO is distributed over the imidazole and a substituted phenyl ring. malayajournal.org The HOMO-LUMO energy gap for a similar 2-(pyren-1-yl)-1H-benzimidazole was found to be 0.273 atomic units. researchgate.net
| Orbital | Description |
| HOMO | Highest Occupied Molecular Orbital (Electron Donor) youtube.commalayajournal.org |
| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) youtube.commalayajournal.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating molecular stability and reactivity. malayajournal.org |
This table provides a summary of the key concepts in Frontier Molecular Orbital analysis.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density and the nature of chemical bonds within a molecule. nih.govresearchgate.net It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with these interactions. researchgate.net In substituted benzimidazoles, NBO analysis has been used to calculate charge distribution from atomic charges. nih.gov The analysis of donor-acceptor interactions reveals the covalent and ionic nature of bonds, which is crucial for understanding the stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orgnih.gov The MEP surface visually represents the charge distribution, where different colors indicate regions of varying electrostatic potential. malayajournal.org Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). malayajournal.org For benzimidazole derivatives, MEP analysis has been used to identify regions for non-covalent interactions and to predict biological recognition processes. nih.govchemrxiv.orgchemrxiv.org
Analysis of Non-Covalent Interactions (e.g., AIM, RDG, ELF, LOL Topological Methods)
The study of non-covalent interactions is crucial for understanding the packing of molecules in crystals and their biological activity. researchgate.net Techniques such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are employed to investigate these weak interactions.
AIM analysis helps in identifying bond critical points (BCPs), which are indicative of interactions between atoms. nih.gov RDG analysis is used to visualize and characterize the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net In the crystal structure of 1-phenyl-2-p-tolyl-1H-benzimidazole, molecules are linked by weak C-H···N hydrogen bonds and further stabilized by C-H···π interactions. researchgate.netnih.gov Hirshfeld surface analysis is another method used for the quantitative investigation of intermolecular interactions. figshare.comresearcher.life
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure. While specific QSPR studies on this compound are not extensively detailed in the provided context, the principles of QSPR are widely applied to benzimidazole derivatives to predict various properties, including their biological activities. These models use calculated molecular descriptors to establish a mathematical relationship with a specific property, offering predictive insights for the design of new compounds with desired characteristics.
Application of Genetic Function Approximation (GFA) for Descriptor Selection
Genetic Function Approximation (GFA) is a sophisticated algorithm used in Quantitative Structure-Activity Relationship (QSAR) studies to select the most relevant molecular descriptors that correlate with a specific biological activity or chemical property. scientific.netnih.gov This method, inspired by the principles of evolution, builds predictive models by identifying an optimal subset of descriptors from a larger pool. scirp.orgabjournals.org
For benzimidazole derivatives, QSAR models are crucial for predicting their potential as therapeutic agents, such as anticancer or antimicrobial drugs. researchgate.netspast.org GFA helps in creating robust QSAR equations by selecting descriptors related to electronic, steric, and hydrophobic properties. While specific GFA studies on this compound are not extensively documented, the methodology has been successfully applied to other imidazole and benzimidazole series to predict properties like corrosion inhibition and receptor binding affinity. scientific.netnih.gov The application of GFA to this compound would involve calculating a wide range of molecular descriptors and then using the algorithm to generate a predictive model for a property of interest, thereby guiding the synthesis of more potent analogues.
Receptor Surface Analysis for Intermolecular Interaction Profiling
Receptor surface analysis, particularly through methods like Hirshfeld surface analysis, provides a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule in its crystalline environment, highlighting regions involved in different types of contacts.
For this compound, crystallographic studies have determined its three-dimensional structure. The benzimidazole ring system is planar, while the phenyl and tolyl rings are twisted with respect to this plane. The dihedral angles are reported to be 28.50° for the tolyl ring and 72.44° for the phenyl ring. These structural features are critical for understanding its packing and interactions.
Hirshfeld surface analysis of similar benzimidazole derivatives reveals the prevalence of various non-covalent interactions that stabilize the crystal structure. nih.govresearchgate.net The most significant contacts are typically H···H, C···H/H···C, and N···H/H···N interactions. For this compound, the key interactions observed in its crystal structure are weak C—H···N and C—H···π bonds. A Hirshfeld analysis would allow for the quantification of these interactions as percentages of the total surface area, providing a detailed fingerprint of its intermolecular interaction profile.
Table 1: Crystallographic and Intermolecular Interaction Data for this compound and Related Compounds
| Compound | Dihedral Angles | Key Intermolecular Interactions | Hirshfeld Surface Contact Percentages |
| This compound | Phenyl ring: 72.44°, Tolyl ring: 28.50° | C—H···N, C—H···π | Data not available |
| Aryl-substituted benzimidazole nih.gov | Benzene (B151609) rings: 46.16°, 77.45° | O—H···N, O—H···O, π–π | H···H (47.5%), C···H/H···C (27.6%), O···H/H···O (12.4%), N···H/H···N (6.1%), C···C (4.6%) |
| Phenanthroimidazole derivative nih.gov | Not specified | C—H···O, N—H···O, π–π | H···H (44.8%), H···C (30.6%) |
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsr.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the mechanism of action at a molecular level. spast.orgnih.gov
Benzimidazole derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors. researchgate.netaip.org These studies have targeted proteins such as DNA gyrase, tyrosyl-tRNA synthetase, and protein kinases, revealing key binding interactions like hydrogen bonds and hydrophobic contacts that are essential for their inhibitory action. spast.orgnih.gov For instance, studies on some derivatives have shown high binding affinity for protein kinase targets, suggesting their potential as anticancer agents. nih.gov
While specific molecular docking results for this compound are not widely published, its structural features suggest it could be a candidate for various biological targets. A docking study would involve placing the molecule into the active site of a target protein and calculating a binding affinity score. The results would highlight the specific amino acid residues it interacts with, providing a rationale for its potential biological activity and a basis for designing more effective derivatives.
Excited State Theoretical Investigations (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. growingscience.com It is particularly valuable for understanding photophysical processes such as absorption, fluorescence, and charge transfer. nih.govnih.gov
For benzimidazole derivatives, TD-DFT calculations have been instrumental in explaining their fluorescent properties and the mechanisms of various photophysical phenomena. researchgate.netnih.gov These studies often focus on how different substituents on the benzimidazole core affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the molecule's electronic and optical properties. nih.gov
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. dtic.mil This process is fundamental to the operation of many fluorescent sensors, which are often designed based on a 'fluorophore-spacer-receptor' model. nih.govselectscience.net In the absence of a target analyte, the fluorescence of the fluorophore is quenched via PET from the receptor. Binding of the analyte to the receptor inhibits this PET process, leading to a "turn-on" of fluorescence. nih.govrsc.org
The this compound scaffold possesses the necessary components to potentially engage in PET. The benzimidazole core can act as a fluorophore, while the attached phenyl and tolyl groups can function as electron-donating or-accepting moieties depending on the molecular environment. The efficiency of PET would be governed by the relative energies of the molecular orbitals of the donor and acceptor parts. Computational studies can predict these energies and thus the feasibility of PET, guiding the design of sensors based on this compound.
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular Charge Transfer (ICT) involves the redistribution of electron density from an electron-donating part to an electron-accepting part of the same molecule upon excitation with light. This phenomenon is highly dependent on the molecular geometry and the polarity of the surrounding solvent.
In molecules like this compound, the presence of N-aryl groups can lead to interesting ICT characteristics. mdpi.commdpi.com Upon excitation, charge density may shift between the benzimidazole system and the phenyl or tolyl rings. A significant aspect of ICT in such non-rigid molecules is the possibility of forming a Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, rotation around the single bonds connecting the aromatic rings can lead to a twisted, charge-separated conformation that is often stabilized in polar solvents and is typically non-emissive, leading to fluorescence quenching. The dihedral angles observed in the crystal structure suggest a pre-twisted ground state, which could facilitate the formation of such ICT states upon excitation. TD-DFT calculations are essential for mapping the potential energy surface of the excited state and identifying the stability and accessibility of these charge transfer states. researchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
Excited-State Intramolecular Proton Transfer (ESIPT) is an ultrafast photochemical reaction where a proton is transferred within a molecule that contains both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., a nitrogen atom) in close proximity. This process leads to the formation of a transient tautomer with a distinct, red-shifted fluorescence emission.
The classic example within the benzimidazole family is 2-(2'-hydroxyphenyl)benzimidazole (HBI), which exhibits dual fluorescence due to ESIPT from the phenolic proton to the imidazole nitrogen. However, the compound this compound lacks the necessary acidic proton-donating group, such as a hydroxyl (-OH) or amino (-NH2) group, positioned correctly to form an intramolecular hydrogen bond with the benzimidazole nitrogen. Therefore, the ESIPT phenomenon is not an expected deactivation pathway for the excited state of this particular molecule. Computational investigations would confirm the absence of a stable proton-transferred tautomer in the excited state.
Applications of 2 Phenyl 1 P Tolyl Benzimidazole in Advanced Materials and Devices
Organic Light-Emitting Diodes (OLEDs) Applications
Benzimidazole (B57391) derivatives are recognized for their bright luminescence and bipolar transport characteristics, making them suitable for various roles in the fabrication of organic light-emitting diodes (OLEDs). nih.gov Their versatility allows them to be employed as electron-transporting layers, emitters, and host materials. nih.govmdpi.com
As Blue Emitters and Fluorescent Materials
The development of efficient and stable blue-emitting materials is a critical challenge in OLED technology for full-color displays and white lighting. rsc.org 2-Phenyl-1-(p-tolyl)benzimidazole and its derivatives have been investigated as promising candidates for blue fluorescent emitters. mdpi.comnsf.gov The benzimidazole core, when appropriately substituted, can be designed to produce emissions in the blue region of the spectrum. nih.gov The strategy often involves creating multifunctional molecules that incorporate both electron-transporting and hole-transporting moieties to ensure a balanced charge flux within the emissive layer of the OLED. mdpi.com
For instance, novel pyrene-benzimidazole hybrids have been synthesized and shown to be effective blue emitters. mdpi.comresearchgate.net These compounds are designed to reduce intermolecular aggregation and disrupt crystallinity in the solid state, which is crucial for achieving efficient and pure blue photo- and electroluminescence. mdpi.comnsf.gov An OLED device using a pyrene-benzimidazole derivative as a non-doped emissive layer demonstrated pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), an external quantum efficiency (EQE) of up to 4.3%, and a luminance of 290 cd/m². mdpi.comnsf.gov
As Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters
In addition to being used as emitters themselves, benzimidazole derivatives like this compound can function as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The wide bandgap and suitable energy levels of these materials allow for efficient energy transfer to the guest emitter, leading to high-performance OLEDs. Phenanthroimidazole (PI)-based materials, which share a similar structural motif, are often used as host materials in phosphorescent OLEDs. rsc.org The design of these host materials is crucial for achieving high efficiency and long operational stability in the final device.
Influence of Molecular Design on Electroluminescence Efficiency and Color Purity
The electroluminescence efficiency and color purity of OLEDs based on this compound derivatives are highly dependent on their molecular design. mdpi.comnsf.gov Key factors include the nature and position of substituent groups on the phenyl and benzimidazole rings. For example, the introduction of specific functional groups can alter the energy levels (HOMO and LUMO) of the molecule, thereby influencing charge injection and transport properties. bohrium.com
Research on phenanthroimidazole-based fluorophores highlights that structural modifications at the N1 and C2 positions are a common strategy to achieve deep-blue OLEDs with high color purity. rsc.org By carefully selecting and connecting different fluorene (B118485) derivatives to a phenanthroimidazole core, molecules with weak intramolecular charge transfer properties can be created. bohrium.com This approach led to a non-doped OLED with a maximum external quantum efficiency (EQE) of 8.41% and CIE coordinates of (0.16, 0.07), indicating highly efficient and deep-blue emission. bohrium.com
Role of Steric Hindrance in Suppressing Aggregation and Enhancing Performance
Aggregation-caused quenching (ACQ) is a common issue in organic light-emitting materials, where intermolecular interactions in the solid state lead to a decrease in fluorescence quantum yield and a redshift in the emission spectrum. mdpi.com The molecular design of this compound derivatives often incorporates bulky substituents to introduce steric hindrance, which effectively suppresses π-π stacking and aggregation. mdpi.comresearchgate.net
In the crystal structure of this compound, the benzimidazole ring system is not coplanar with the adjacent tolyl and phenyl rings, exhibiting significant dihedral angles of 28.50° and 72.44°, respectively. nih.govresearchgate.net This inherent non-planar structure contributes to the prevention of close packing in the solid state. Further increasing steric hindrance by adding more bulky groups, such as tertiary butyl groups, has been shown to systematically decrease crystallinity and intermolecular aggregation, leading to improved photoluminescence and electroluminescence performance. mdpi.comresearchgate.net For example, pyrene-benzimidazole derivatives with multiple phenyl and tertiary butyl groups have demonstrated reduced π-π stacking, resulting in more efficient and color-pure blue emission. researchgate.net
Photovoltaic Applications
The favorable electronic and optical properties of benzimidazole derivatives also make them promising materials for photovoltaic applications. They have been explored as sensitizers in dye-sensitized solar cells (DSSCs) and as components in perovskite solar cells. nih.govresearchgate.net Their wide optical absorption and bipolar transport characteristics are advantageous for efficient light harvesting and charge separation/transport within solar cell architectures. nih.gov
Recent research has focused on synthesizing new small-molecule benzimidazole derivatives for use as hole transport layer (HTL) materials in perovskite solar cells. researchgate.net In another study, polyimide films containing 2-phenylbenzimidazole (B57529) moieties were developed as flexible substrates for thin-film solar cells, such as Copper-Indium-Gallium-Selenide (CIGS) cells. researchgate.net The incorporation of these moieties improved the thermal stability, thermal expansion, and mechanical properties of the polyimide films, making them suitable for high-temperature fabrication processes. researchgate.net
Non-Linear Optics (NLO) Materials
Non-linear optical (NLO) materials are essential for a variety of applications, including optical communications, data storage, and frequency conversion. The NLO response of a material is related to its molecular structure and electronic properties. Benzimidazole derivatives have been investigated for their second-order NLO properties. researchgate.net
Applications of 2 Phenyl 1 P Tolyl Benzimidazole in Chemical Sensing
Design Principles for Benzimidazole-Based Chemosensors
The design of effective benzimidazole-based chemosensors hinges on the strategic incorporation of a benzimidazole (B57391) core, which can act as a signaling unit and a recognition site. The inherent features of the benzimidazole moiety, such as its electron-accepting nature, π-bridging capabilities, and metal-ion chelating properties, render it a versatile component in the construction of smart molecular sensors. researchgate.net Several key photophysical and photochemical mechanisms are exploited in the design of these sensors.
Intramolecular Charge Transfer (ICT) Mechanisms in Sensing
Intramolecular Charge Transfer (ICT) is a fundamental process utilized in the design of fluorescent chemosensors. In molecules exhibiting ICT, photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This charge redistribution alters the electronic structure of the excited state, which in turn affects the fluorescence properties, such as the emission wavelength and quantum yield.
Many benzimidazole derivatives are classic examples of ICT molecules. rsc.org The fluorescence of these compounds is often sensitive to the polarity of their environment; a redshift in the emission spectrum is typically observed with increasing solvent polarity. rsc.org This solvatochromism arises from the stabilization of the more polar ICT excited state in polar solvents. The interaction of an analyte with the sensor can modulate the ICT process, leading to a detectable change in the fluorescence signal. This can occur through various mechanisms, such as coordination, which can alter the electron-donating or -accepting ability of the involved moieties, thereby influencing the efficiency and energy of the ICT process. nih.gov The relationship between ICT and other excited-state processes, like excited-state intramolecular proton transfer (ESIPT), is also a critical consideration in sensor design, as these processes can compete with or influence each other. nih.gov
Photoinduced Electron Transfer (PET) Mechanisms in Sensing
Photoinduced Electron Transfer (PET) is another powerful mechanism employed in the development of fluorescent chemosensors. wikipedia.org In a typical PET sensor, a fluorophore is covalently linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, the receptor can quench the fluorescence of the fluorophore via an electron transfer process. nih.govacs.org Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal. nih.govrsc.org
Benzimidazole derivatives are frequently incorporated into PET-based sensors. nih.govnih.gov The benzimidazole moiety can act as part of the receptor or be influenced by the binding event. For instance, the lone pair of electrons on the nitrogen atoms of the benzimidazole can participate in the PET quenching process. nih.gov When these electrons are engaged in coordination with a metal ion, their ability to participate in PET is diminished, resulting in fluorescence enhancement. nih.gov The design of PET sensors often involves a careful selection of the fluorophore, the receptor (which may include the benzimidazole unit), and the spacer connecting them to ensure efficient communication between the two components.
Aggregation-Induced Emission (AIE) Phenomena in Sensor Design
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. rsc.orgnih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed for many traditional fluorophores. nih.gov The underlying mechanism of AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov
Benzimidazole derivatives have been successfully utilized to create AIE-active materials for chemical sensing. researchgate.net The benzimidazole unit can play a crucial role in both the aggregation process and the recognition of the target analyte. researchgate.net For example, the aggregation and subsequent emission of a benzimidazole-based AIE system can be triggered or modulated by changes in pH or the presence of specific ions. researchgate.netconsensus.app The modular nature and tunable emission of AIE-active benzimidazoles make them promising candidates for developing highly sensitive and selective sensors. rsc.org
Molecular Recognition Strategies
The selectivity of a chemosensor is determined by its ability to recognize and bind to a specific analyte. Benzimidazole-based sensors employ various molecular recognition strategies to achieve this selectivity.
Ion Coordination and Chelating Properties
The benzimidazole scaffold possesses excellent metal-ion chelating properties, making it a valuable component in the design of sensors for metal ions. researchgate.netnih.govnih.gov The nitrogen atoms of the imidazole (B134444) ring can coordinate with a wide range of metal ions, including Zn²⁺, Cu²⁺, Co²⁺, and Ni²⁺. nih.govnih.govmdpi.com This coordination event can lead to significant changes in the photophysical properties of the benzimidazole derivative, providing a basis for sensing.
The binding of a metal ion to a benzimidazole-based ligand can induce a "turn-on" fluorescence response through mechanisms like Chelation-Enhanced Fluorescence (CHEF). nih.govrsc.org In the CHEF effect, the binding of the metal ion restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence quantum yield. The specific coordination geometry and the nature of the metal ion can influence the selectivity and sensitivity of the sensor. nih.govnih.gov For example, some benzimidazole derivatives have been shown to be highly selective for Zn²⁺. nih.govnih.govrsc.orgelsevierpure.com Furthermore, the resulting metal-ligand complex can itself be used as a sensor for other species, such as anions, through a displacement approach. elsevierpure.com
Hydrogen Bonding Interactions in Sensing Systems
Hydrogen bonding is a crucial non-covalent interaction that plays a significant role in molecular recognition and sensing. nih.govacs.org The benzimidazole moiety contains both hydrogen bond donor (the N-H group) and acceptor (the imine nitrogen) sites, allowing it to participate in various hydrogen bonding interactions. nih.govacs.orgacs.org These interactions can be exploited in the design of chemosensors for both cations and anions.
The formation of hydrogen bonds between a benzimidazole-based sensor and an analyte can lead to a detectable change in the sensor's properties. For instance, hydrogen bonding can influence the electronic structure of the benzimidazole ring, thereby affecting its absorption and emission characteristics. rsc.org In some cases, hydrogen bonding can facilitate other processes, such as proton transfer, which can be the basis for the sensing mechanism. nih.govacs.org The strength and directionality of hydrogen bonds contribute to the selectivity of the sensor. For example, specific hydrogen bonding patterns can lead to the selective recognition of certain anions. nih.gov The interplay between hydrogen bonding and other intermolecular forces, such as π-stacking, can also be harnessed to create sophisticated sensing systems. rsc.org
Specific Sensing Applications of Benzimidazole Derivatives
The functional versatility of the benzimidazole scaffold has been harnessed to create a wide array of sensors for various analytes, including metal ions, anions, and for the measurement of pH. tandfonline.comresearchgate.net These sensors often rely on photophysical phenomena such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT) to produce a detectable signal upon interaction with the target analyte. tandfonline.com
Detection of Metal Ions (e.g., Zn²⁺, Cu²⁺, Al³⁺)
Benzimidazole derivatives have been successfully employed as fluorescent chemosensors for the selective detection of various metal ions. The nitrogen atoms within the imidazole ring provide excellent coordination sites for metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. tandfonline.com
A notable example is the compound 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) , which has been developed as a sensitive fluorescent probe for zinc ions (Zn²⁺). nih.gov Upon complexation with Zn²⁺ in a solution of N,N-dimethylformamide, HBIZ exhibits a significant fluorescence enhancement of over 100-fold. nih.gov This "turn-on" fluorescence response allows for the selective detection of Zn²⁺.
Another study demonstrated that 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) can act as a fluorescent sensor for both copper (Cu²⁺) and zinc (Zn²⁺) ions in an aqueous solution. jlu.edu.cn The sensor shows a "turn-off" response for Cu²⁺, where the fluorescence is quenched, and a ratiometric "turn-on" response for Zn²⁺, characterized by the appearance of a new blue fluorescence emission. jlu.edu.cn
The table below summarizes the performance of a benzimidazole-derived sensor for the detection of Cu²⁺ and Zn²⁺.
| Analyte | Sensor | Detection Principle | Linear Range | Detection Limit |
| Cu²⁺ | BBMP | Fluorescence Quenching | 0–5 µM | 0.16 µM |
| Zn²⁺ | BBMP | Ratiometric Fluorescence | 0–10 µM | 0.1 µM |
Data derived from a study on a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) in a Tris-HCl solution (70% THF, pH = 7.4). jlu.edu.cn
Furthermore, benzimidazole-based Schiff base derivatives have been shown to act as fluorescent sensors for aluminum ions (Al³⁺). The coordination of the sp² hybridized nitrogen atom of the benzimidazole ring with Al³⁺ leads to a change in the optical properties of the sensor molecule.
Detection of Anions (e.g., Carbonate, Fluoride)
The development of sensors for anions is a growing area of research due to their importance in biological and environmental systems. rsc.org Benzimidazole derivatives have emerged as effective receptors for various anions, often utilizing hydrogen bonding interactions to achieve selectivity.
For instance, a novel BODIPY derivative functionalized with a benzimidazole unit has been synthesized for the colorimetric detection of the hydrogen sulfate (B86663) anion (HSO₄⁻). researchgate.net This sensor exhibits a distinct color change from pink to yellow in the presence of HSO₄⁻ in an acetonitrile/water mixture, allowing for its selective visual detection. researchgate.net
Benzimidazole-based receptors have also been designed to selectively bind other anions. Studies have shown that these receptors can exhibit different fluorescence responses, such as quenching or enhancement, upon interaction with anions like fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), and acetate (B1210297) (AcO⁻). scispace.com The mechanism of sensing often involves the formation of hydrogen bonds between the N-H proton of the benzimidazole ring and the anion. arxiv.org A comprehensive review highlights the potential of imidazole, benzimidazole, and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ions. rsc.org
pH-Sensitive Fluorescent Probes
The inherent pH sensitivity of the benzimidazole moiety makes it an excellent building block for the design of fluorescent pH probes. tandfonline.comresearchgate.net The protonation and deprotonation of the nitrogen atoms in the imidazole ring can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.
A family of ratiometric two-photon fluorescent probes derived from benzimidazole has been reported for monitoring acidic pH values. capes.gov.br These probes exhibit a distinct blue-to-green emission color change in response to a decrease in pH and have pKa values in the range of 4.9 to 6.1. capes.gov.br
The compound 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) , previously mentioned for its Zn²⁺ sensing capabilities, also functions as a pH-induced emission "off-on-off" switch. nih.gov Its fluorescence is significantly enhanced in the pH range of 1.00-5.40 and then quenched in the pH range of 5.20-10.40, demonstrating its utility as a pH sensor across a wide range. nih.gov
The table below details the pH-sensing characteristics of a benzimidazole-based probe.
| Probe | pH Range (Fluorescence On) | pH Range (Fluorescence Off) | Key Feature |
| HBIZ | 1.00 - 5.40 | 5.20 - 10.40 | "Off-on-off" switch |
Data for the fluorescent probe 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) in aqueous solution. nih.gov
Catalytic Applications of 2 Phenyl 1 P Tolyl Benzimidazole and Its Analogs
Organocatalysis Utilizing Benzimidazole (B57391) Derivatives
Benzimidazole derivatives have emerged as powerful organocatalysts, capable of activating substrates through non-covalent interactions. This mode of catalysis avoids the use of metal contaminants and often proceeds under mild conditions. Their utility is particularly evident in asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is paramount.
Bifunctional Organocatalysts Incorporating Brønsted Basicity and Hydrogen Bond Donation
A key feature of many benzimidazole-based organocatalysts is their bifunctional nature. nih.govbeilstein-journals.orgnih.gov They can simultaneously act as a Brønsted base, through a nitrogen atom in the imidazole (B134444) ring, and as a hydrogen bond donor, typically via an N-H group. nih.govbeilstein-journals.orgnih.gov This dual activation mode is crucial for orienting two different reactants in a specific arrangement within the transition state, which is essential for achieving high stereoselectivity in asymmetric reactions. beilstein-journals.orgyoutube.com
For instance, chiral 2-aminobenzimidazole (B67599) derivatives have been designed to catalyze reactions by activating methylene (B1212753) compounds through hydrogen bonding interactions. nih.gov This bifunctionality allows the catalyst to engage with both the nucleophile and the electrophile, facilitating a wide array of asymmetric transformations. nih.govbeilstein-journals.org The cooperative action of the basic site and the hydrogen-bonding site lowers the activation energy of the reaction and controls the stereochemical outcome. beilstein-journals.org
Asymmetric Electrophilic Amination Reactions
The introduction of a nitrogen atom into a molecule in a stereocontrolled manner is a vital transformation in the synthesis of pharmaceuticals and natural products. nih.gov Chiral benzimidazole derivatives have proven to be effective organocatalysts for the asymmetric electrophilic amination of various substrates, such as 1,3-dicarbonyl compounds and 3-substituted oxindoles. nih.govnih.govresearchgate.net
In a notable application, a chiral catalyst derived from trans-cyclohexanediamine and benzimidazole was used for the amination of unprotected 3-substituted oxindoles. nih.govnih.gov Using di-tert-butyl azodicarboxylate as the nitrogen source, this bifunctional catalyst, which combines Brønsted basicity with hydrogen bond donation, afforded the desired 3-aminooxindole products in good yields and with high to excellent enantioselectivities. nih.govnih.gov The success of this reaction highlights the ability of the benzimidazole catalyst to control the formation of a challenging quaternary stereocenter while avoiding the need for protecting groups on the substrate. nih.gov
Table 1: Asymmetric Electrophilic Amination of 3-Substituted Oxindoles
| Entry | Oxindole Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Phenyl | 85 | 95 |
| 2 | 4-Fluorophenyl | 82 | 96 |
| 3 | 4-Chlorophenyl | 88 | 94 |
| 4 | 2-Naphthyl | 78 | 92 |
| 5 | Benzyl | 90 | 88 |
Data synthesized from studies on chiral trans-cyclohexanediamine-benzimidazole catalysts. nih.govnih.gov
Stereoselective Aldol (B89426) Addition Reactions
The aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a fundamental transformation in organic synthesis. youtube.comharvard.edu The development of stereoselective versions of this reaction using organocatalysts is a significant area of research. While the direct use of 2-phenyl-1-(p-tolyl)benzimidazole in aldol reactions is not extensively documented in the provided results, the principles of bifunctional catalysis it embodies are central to many organocatalytic aldol additions. youtube.com
Catalysts that can organize both the enolate nucleophile and the aldehyde electrophile through hydrogen bonding and acid/base interactions are key to controlling the diastereoselectivity (syn vs. anti) and enantioselectivity of the reaction. youtube.comharvard.edu For example, proline, a simple amino acid, acts as a bifunctional catalyst, forming an enamine and using its carboxylic acid to activate the aldehyde via hydrogen bonding, leading to a highly organized, chair-like transition state. youtube.com Similarly designed catalysts, potentially incorporating the benzimidazole scaffold, could offer a tunable platform for stereoselective aldol reactions. The ability to fine-tune the steric and electronic properties of the benzimidazole core would allow for the optimization of catalysts for specific substrates, enhancing both yield and stereocontrol. chemistryviews.orgresearchgate.net
Photoredox Catalysis and Photocatalytic Systems
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions using visible light as a sustainable energy source. beilstein-journals.orgyoutube.com Benzimidazole derivatives have been investigated as components of photocatalytic systems, contributing to a variety of light-induced transformations.
Visible-Light Induced Organic Transformations
Benzimidazoles and their derivatives can be synthesized and utilized in organic transformations powered by visible light. rsc.orgresearchgate.netsemanticscholar.org Organic dyes, such as fluorescein, can serve as metal-free photocatalysts to synthesize a range of benzimidazoles from aromatic aldehydes and o-phenylenediamines in moderate to excellent yields. rsc.orgresearchgate.net This approach is environmentally benign as it often uses air as the oxidant and avoids the need for metal catalysts. researchgate.netsemanticscholar.org
Furthermore, benzimidazole-based systems can participate in photocatalytic cycles. beilstein-journals.org In a typical cycle, the photocatalyst absorbs a photon, transitioning to an excited state. beilstein-journals.org This excited state can then engage in single-electron transfer (SET) with a substrate, initiating a radical-based reaction pathway. For example, visible-light-mediated photoredox catalysis has been employed for the functionalization of various organic molecules, where the benzimidazole moiety can be a part of the substrate or a ligand that modulates the photocatalyst's properties. beilstein-journals.org
Radical Cascade Cyclization Reactions
Radical cascade cyclizations are powerful reactions that allow for the rapid assembly of complex polycyclic structures from simple precursors. acs.orgrsc.org Visible-light photoredox catalysis is particularly well-suited for initiating these cascades by generating radical species under mild conditions. acs.orgrsc.org
Benzimidazole derivatives have been successfully employed as substrates in these transformations. For instance, a visible-light-driven radical cascade cyclization of N-methacryloyl-2-phenylbenzimidazole with α-carbonyl alkyl bromides has been developed. rsc.org This method provides an efficient route to α-carbonyl alkyl-substituted benzimidazo[2,1-α]isoquinolin-6(5H)-ones in excellent yields. rsc.org Another strategy involves the visible-light photoredox-catalyzed radical cascade cyclization of simple ethers with N-cyanobenzimidazoles. acs.org This process involves the intermolecular addition of an oxyalkyl radical to the cyano group, followed by an intramolecular radical cyclization to construct tetracyclic benzo nih.govrsc.orgimidazo[1,2-c]quinazolines. acs.org These methods showcase the utility of the benzimidazole core in designing complex, multi-step transformations initiated by light. acs.orgresearchgate.netacs.orgacs.org
Table 2: Visible-Light-Driven Radical Cascade Cyclization of N-cyanobenzimidazoles with Ethers
| Entry | Substituent on C-2 Aryl Ring | Ether | Yield (%) |
|---|---|---|---|
| 1 | H | Tetrahydrofuran | 75 |
| 2 | 4-Me | Tetrahydrofuran | 81 |
| 3 | 4-OMe | Tetrahydrofuran | 78 |
| 4 | 4-Cl | 1,4-Dioxane | 72 |
| 5 | 4-CF3 | 1,4-Dioxane | 68 |
Data synthesized from studies on the photoredox catalyzed cyclization of N-cyanobenzimidazoles. acs.org
Photopolymerization Reactions
Photopolymerization is a process where light is used to initiate a chain reaction that converts a liquid monomer into a solid polymer. This process is critically dependent on photoinitiators, which are compounds that absorb light and generate reactive species—either free radicals or cations—that trigger the polymerization.
Although direct experimental data on the use of this compound as a photoinitiator is scarce, studies on the closely related compound, 2-phenylbenzimidazole (B57529) (PBI), offer valuable insights. Research has shown that upon ultraviolet (UV) irradiation, PBI can generate reactive oxygen species, including free radicals. nih.gov This characteristic is fundamental to the function of a photoinitiator. The process involves the photoinitiator absorbing light, which elevates it to an excited state. From this excited state, it can undergo processes that produce radicals capable of initiating polymerization.
The general mechanism for a benzimidazole derivative acting as a photoinitiator would likely involve the formation of radicals that then react with a monomer, such as an acrylate (B77674) or methacrylate (B99206), to start the polymerization chain reaction. The efficiency of this process would depend on several factors, including the light absorption properties of the benzimidazole derivative, the quantum yield of radical formation, and the reactivity of the generated radicals with the chosen monomer.
Given the structural similarities, it is plausible that this compound could function within a photoinitiating system, potentially in combination with co-initiators like amines or iodonium (B1229267) salts, which are often used to enhance the efficiency of photoinitiation. The phenyl and tolyl groups on the benzimidazole core could influence the photophysical properties of the molecule, such as its absorption spectrum and the stability of the resulting radicals, which in turn would affect its efficiency as a photoinitiator.
To provide a comprehensive understanding, the table below outlines the key components and conditions that would be relevant in studying the photopolymerization reactions potentially catalyzed by this compound or its analogs. This is a hypothetical framework based on typical photopolymerization studies, as specific data for the compound is not available.
Table 1: Hypothetical Experimental Parameters for Photopolymerization Studies of this compound
| Parameter | Description | Potential Components/Conditions |
| Photoinitiator | The primary light-absorbing compound that initiates polymerization. | This compound |
| Co-initiator | A compound that interacts with the excited photoinitiator to generate initiating radicals, often enhancing the overall efficiency. | Tertiary amines (e.g., Ethyl-4-(dimethylamino)benzoate), Iodonium salts (e.g., Diphenyliodonium hexafluorophosphate) |
| Monomer | The basic building block of the polymer. The choice of monomer determines the properties of the final polymer. | Acrylates (e.g., Trimethylolpropane triacrylate - TMPTA), Methacrylates (e.g., Methyl methacrylate - MMA) |
| Light Source | The source of radiation to activate the photoinitiator. The wavelength should match the absorption spectrum of the photoinitiator. | UV lamp (e.g., mercury lamp), LED lamp (e.g., 365 nm, 405 nm) |
| Light Intensity | The power of the light source per unit area, which influences the rate of initiation. | Measured in mW/cm² |
| Atmosphere | The gaseous environment in which the polymerization is carried out. Oxygen can inhibit free-radical polymerization. | Air, Inert atmosphere (e.g., Nitrogen, Argon) |
| Polymerization Rate | The speed at which monomer is converted to polymer. | Measured by techniques like Real-Time FT-IR |
Further experimental research is required to determine the specific catalytic activity of this compound in photopolymerization reactions and to populate the above table with concrete data. Such studies would be essential to fully understand its potential in this application.
Supramolecular Assemblies Involving 2 Phenyl 1 P Tolyl Benzimidazole
Principles of Self-Assembly Driven by Non-Covalent Interactions
The spontaneous organization of molecules into ordered supramolecular structures is a phenomenon governed by a delicate balance of relatively weak and non-directional forces. In the case of 2-Phenyl-1-(p-tolyl)benzimidazole, its molecular architecture is primed for a variety of non-covalent interactions that can drive the self-assembly process. These include hydrogen bonding, π-π stacking, and van der Waals forces.
The benzimidazole (B57391) core itself contains both a hydrogen bond donor (the N-H group, if present in a tautomeric form) and acceptors (the nitrogen atoms of the imidazole (B134444) ring), making it a versatile participant in hydrogen bonding networks. Furthermore, the phenyl and tolyl rings appended to the benzimidazole core are rich in π-electrons, creating opportunities for π-π stacking interactions. These interactions, where the electron clouds of aromatic rings attract one another, are crucial in the formation of one-dimensional stacks or more complex three-dimensional arrays. The interplay of these forces dictates the final supramolecular architecture. rsc.orgcbijournal.comnih.gov
The crystal structure of this compound reveals the presence of intermolecular C-H···N hydrogen bonds, which link the molecules into chains. Additionally, weak C-H···π interactions contribute to the stability of the crystal lattice, showcasing the importance of these non-covalent forces in the solid-state assembly of this molecule.
Design and Characterization of Benzimidazole-Based Supramolecular Gels
Supramolecular gels are a fascinating class of soft materials where low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent molecules. The design of LMWGs based on the benzimidazole scaffold has garnered significant attention due to the potential for creating "smart" materials that respond to external stimuli. researchgate.netmdpi.com
The general design principle for a benzimidazole-based gelator involves incorporating functional groups that promote directional, non-covalent interactions, leading to the formation of elongated, fibrous structures. These fibers then entangle to create the gel network. The nature and positioning of substituents on the benzimidazole core are critical in tuning the gelation properties. For instance, the introduction of long alkyl chains can enhance van der Waals interactions and promote aggregation, while the incorporation of hydrogen bonding motifs like amides or ureas can strengthen the one-dimensional growth of the self-assembled fibers. nih.govmdpi.com
While direct reports on the gelation properties of this compound are scarce, its structural features suggest its potential as a gelator or as a core for designing new gelators. The phenyl and tolyl groups can participate in π-π stacking, and the benzimidazole unit can be functionalized to introduce stronger hydrogen bonding capabilities, thereby promoting the necessary one-dimensional assembly for gel formation.
The characterization of these supramolecular gels typically involves a combination of techniques. Microscopic methods, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are used to visualize the fibrillar network of the gel. Spectroscopic techniques like FT-IR and NMR can provide insights into the non-covalent interactions driving the self-assembly. Rheological studies are essential to determine the mechanical properties of the gel, such as its viscoelasticity.
Ion-Responsive Gelators and Their Stimuli-Responsiveness
A key feature of well-designed supramolecular gels is their ability to respond to external stimuli, such as changes in temperature, pH, light, or the presence of specific ions. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com Benzimidazole-based gelators are particularly promising for the development of ion-responsive materials. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions or can be protonated/deprotonated in response to pH changes. mdpi.com
The interaction of a benzimidazole-based gelator with ions can have several outcomes. In some cases, the coordination of a metal ion can enhance the self-assembly process, leading to the formation of a more stable gel or even inducing gelation in a solution that would not otherwise form a gel. This is often referred to as "gelation enhancement" or "ion-induced gelation." mdpi.com Conversely, the binding of certain ions might disrupt the existing non-covalent interactions that hold the gel network together, leading to a gel-to-sol transition. This "gel-melting" can be a highly selective process, allowing for the design of sensors for specific ions. nih.govnih.gov
For a molecule like this compound, the introduction of specific ion-binding sites, for example, by functionalizing the phenyl or tolyl rings with crown ethers or other chelating agents, could impart ion-responsive behavior. The binding of a target ion would then trigger a conformational change or alter the electronic properties of the molecule, leading to a macroscopic change in the gel's properties.
Table 1: Potential Stimuli and Responses in Benzimidazole-Based Gels
| Stimulus | Potential Response in Gel System | Underlying Mechanism |
| Metal Ions | Gel formation, gel strengthening, or gel dissolution | Coordination with nitrogen atoms of the benzimidazole ring, altering the self-assembly pathway. mdpi.com |
| Anions | Gel dissolution or change in color/fluorescence | Disruption of hydrogen bonding networks or specific anion binding leading to a change in electronic properties. nih.gov |
| pH Change | Gel-sol transition | Protonation or deprotonation of the benzimidazole nitrogen atoms, affecting hydrogen bonding and electrostatic interactions. |
| Temperature | Thermoreversible gel-sol transition | Disruption of non-covalent interactions at higher temperatures. |
| Light | Photo-induced gel-sol transition or isomerization | Incorporation of photo-responsive moieties (e.g., azobenzene) that change conformation upon irradiation. |
Potential Applications in Advanced Material Chemistry
The unique properties of supramolecular gels derived from benzimidazole-based gelators open up a wide range of potential applications in advanced material chemistry. nih.govresearchgate.netmdpi.com The stimuli-responsive nature of these materials makes them particularly attractive for applications where dynamic and controllable behavior is required.
One promising area is in the development of chemical sensors . An ion-responsive gel that undergoes a visible change, such as a color change or a gel-to-sol transition, in the presence of a specific analyte could form the basis of a simple and effective sensor. The high surface area of the gel network can also be advantageous for pre-concentrating the analyte, leading to higher sensitivity.
Another potential application is in catalysis . The fibrillar network of a supramolecular gel can serve as a scaffold to support and stabilize catalytic nanoparticles or molecular catalysts. The gel matrix can prevent the aggregation of the catalyst, thereby maintaining its activity and selectivity. Furthermore, if the gel is stimuli-responsive, it could be possible to control the catalytic activity by an external trigger.
In the field of drug delivery , stimuli-responsive gels could be used to create "smart" delivery systems. A drug could be encapsulated within the gel matrix and then released in a controlled manner in response to a specific biological stimulus, such as a change in pH or the presence of a particular enzyme in the target tissue.
The development of self-healing materials is another exciting possibility. The reversible nature of the non-covalent bonds that hold the supramolecular gel together means that if the material is damaged, it may be able to spontaneously repair itself by reforming the broken bonds.
While the direct application of this compound as a gelator is yet to be extensively explored, its structural features and the broader research on benzimidazole-based supramolecular systems provide a strong foundation for its future development as a building block for advanced functional materials.
Advanced Structural Analysis and Design Principles for 2 Phenyl 1 P Tolyl Benzimidazole Architectures
Structure-Property Relationship (SPR) Studies for Performance Optimization
The functional characteristics of 2-Phenyl-1-(p-tolyl)benzimidazole are intrinsically linked to its molecular structure. By systematically modifying the constituent parts of the molecule, researchers can fine-tune its electronic and physical properties for specific applications, ranging from electronics to pharmaceuticals.
Impact of Substituent Electronic and Steric Properties on Molecular Behavior
The electronic properties of substituents, whether electron-donating or electron-wringing, directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This, in turn, affects the compound's optical and electronic properties, such as its absorption and emission spectra, and its charge transport capabilities. For instance, the strategic placement of electron-donating groups can enhance the electron density of the benzimidazole (B57391) system, potentially leading to improved performance in organic light-emitting diodes (OLEDs). researchgate.net Conversely, electron-withdrawing groups can lower the LUMO energy, which can be advantageous for applications requiring good electron acceptors.
Steric hindrance, introduced by bulky substituents, can have a profound impact on the molecule's conformation. The dihedral angles between the benzimidazole core and the phenyl and tolyl rings are particularly sensitive to steric effects. In the parent this compound, these dihedral angles are approximately 28.50° and 72.44°, respectively. researchgate.netnih.gov The introduction of substituents can either increase or decrease these angles, thereby altering the degree of π-conjugation across the molecule. This modulation of conjugation directly impacts the electronic and photophysical properties.
Table 1: Impact of Substituent Properties on Molecular Behavior of Benzimidazole Derivatives
| Substituent Property | Effect on Molecular Behavior | Reference |
| Electronic Effects | ||
| Electron-Donating Groups | Increase HOMO energy levels, can enhance luminescence. | nih.gov |
| Electron-Withdrawing Groups | Decrease LUMO energy levels, can improve electron transport. | nih.gov |
| Steric Effects | ||
| Bulky Substituents | Increase dihedral angles, reduce π-conjugation, affect crystal packing. | researchgate.netnih.gov |
| Less Bulky Substituents | Allow for more planar conformations, potentially enhancing conjugation. | researchgate.net |
Rational Design Strategies for Targeted Functionalization
The development of this compound derivatives with specific functionalities relies on rational design strategies. These strategies involve a deep understanding of the desired application and the corresponding molecular properties required to achieve optimal performance. By leveraging computational modeling and synthetic chemistry, researchers can strategically modify the core structure to achieve targeted outcomes.
One key strategy involves the introduction of specific functional groups to impart desired properties. For example, incorporating groups known to enhance fluorescence can lead to the development of highly efficient emitters for OLEDs. researchgate.net Similarly, attaching moieties with specific biological activity can result in the creation of novel pharmaceutical agents. researchgate.net The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes, a versatile reaction that allows for the introduction of a wide range of substituents on both the benzimidazole core and the 2-phenyl group. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are invaluable tools in the rational design process. nih.gov These methods allow for the prediction of molecular geometries, electronic structures, and photophysical properties of hypothetical molecules before their synthesis. This in-silico screening can significantly accelerate the discovery of new materials with desired functionalities. For example, DFT calculations can be used to predict how different substituents will affect the HOMO-LUMO gap, providing insights into the potential color of emitted light in an OLED device. nih.gov
Conformational Analysis and Torsional Dynamics of the Benzimidazole Core
The torsional dynamics, or the rotation around these single bonds, are influenced by a combination of steric hindrance between the aromatic rings and the electronic effects of π-conjugation. A more planar conformation would favor greater π-electron delocalization, but is often disfavored due to steric clashes between hydrogen atoms on adjacent rings. Theoretical calculations can provide insights into the energy barriers for these rotations and the relative populations of different conformers at various temperatures.
Control of Crystallinity and Intermolecular Aggregation in Solid-State Materials
The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the macroscopic properties of materials derived from this compound. The degree of crystallinity and the nature of intermolecular interactions are critical factors that can be controlled through molecular design.
The aggregation of molecules in the solid state can also significantly affect their photophysical properties. The formation of aggregates can lead to changes in the absorption and emission spectra, sometimes resulting in undesirable quenching of fluorescence. However, controlled aggregation can also be exploited to achieve specific properties, such as in the design of materials with aggregation-induced emission (AIE).
Strategies to control crystallinity and aggregation include modifying the peripheral substituents to alter intermolecular forces and steric interactions. For example, the introduction of bulky groups can disrupt close packing and lead to more amorphous materials, which can be advantageous in certain applications like solution-processed thin films for electronic devices. Conversely, designing molecules with strong, directional intermolecular interactions can promote the formation of highly crystalline materials with enhanced charge transport properties. The development of microporous polybenzimidazole frameworks demonstrates a rational design approach to create materials with controlled porosity and functionality. rsc.org
Table 2: Crystallographic Data for this compound and a Related Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| This compound | Orthorhombic | Pca2₁ | 15.6755 | 9.3509 | 21.1976 | 90 | 90 | 90 | nih.gov |
| 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole | Triclinic | P-1 | 9.7046 | 10.457 | 17.825 | 84.12 | 81.44 | 75.87 | nih.gov |
Future Research Directions and Emerging Perspectives for 2 Phenyl 1 P Tolyl Benzimidazole
Development of Novel and Sustainable Synthetic Methodologies
While established methods for synthesizing benzimidazole (B57391) derivatives exist, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids, there is a continuous drive towards greener and more efficient protocols. researchgate.netresearchgate.net Future research should prioritize the development of novel synthetic strategies for 2-Phenyl-1-(p-tolyl)benzimidazole that align with the principles of green chemistry. eprajournals.com This includes the exploration of:
Catalytic Systems: Investigating new and reusable catalysts, such as metal nanoparticles and heterogeneous catalysts, can lead to milder reaction conditions, shorter reaction times, and higher yields. doi.orgresearchgate.net For instance, the use of a copper-catalyzed three-component coupling reaction has shown promise for the synthesis of 1,2-substituted benzimidazoles. nih.gov
Solvent-Free Reactions: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. eprajournals.commdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates and often leads to cleaner products with higher yields, offering a more sustainable alternative to conventional heating methods. mdpi.comresearchgate.net
A comparative look at different synthetic approaches is presented in the table below.
| Method | Catalyst/Reagent | Conditions | Advantages |
| Phillips Method | Mineral Acids (e.g., HCl) | High Temperature | Well-established, good yields |
| Copper-Catalyzed Coupling | CuI, TsN3 | 80 °C | Novel, good yields for 1,2-disubstituted benzimidazoles nih.gov |
| Zn(L-Pro)2 Catalysis | Zn(L-Pro)2 | Room Temperature, Aerobic | Eco-friendly, quick researchgate.net |
| Solid-Phase Synthesis | Resin-bound intermediates | Stepwise reaction and cleavage | Amenable to library synthesis capes.gov.br |
| Microwave-Assisted | [BMIM]HSO4 (Ionic Liquid) | Microwave Irradiation | High yields, short reaction times mdpi.com |
Deeper Exploration of Advanced Computational Insights into Reactivity and Properties
Computational chemistry offers powerful tools to understand and predict the behavior of molecules. nih.gov For this compound, future computational studies could provide invaluable insights into:
Structure-Property Relationships: Employing Density Functional Theory (DFT) calculations can elucidate the relationship between the molecule's three-dimensional structure and its electronic and photophysical properties. nih.govmaterialsciencejournal.org For the parent compound, 1-phenyl-2-p-tolyl-1H-benzimidazole, X-ray analysis has revealed that the benzimidazole ring system forms dihedral angles of 28.50 (7)° and 72.44 (7)° with the tolyl and phenyl rings, respectively. nih.govresearchgate.net
Reactivity and Mechanistic Studies: Computational modeling can be used to investigate reaction mechanisms, identify transition states, and predict the regioselectivity of various chemical transformations. researchgate.net This knowledge can guide the design of more efficient synthetic routes and novel catalytic applications.
Molecular Docking: In the context of potential biological applications, molecular docking studies can predict the binding affinity and interaction modes of this compound with specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net This can accelerate the discovery of new therapeutic agents.
Non-Linear Optical (NLO) Properties: Calculations of properties like molecular electrostatic potential (MEP) and hyperpolarizability can predict the potential of this compound and its derivatives as NLO materials. nih.gov
Key computational parameters for related benzimidazole derivatives are summarized below.
| Computational Method | Property Investigated | Key Finding | Reference |
| DFT (B3LYP/6-311G(d,p)) | Optimized Structure, HOMO-LUMO | Good correlation with experimental data for 2-(pyren-1-yl)-1H-benzimidazole. nih.gov | nih.gov |
| DFT (B3LYP/6-311G(d,p)) | Structural, Chemical, and Thermochemical Properties | First report on DFT study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine. materialsciencejournal.org | materialsciencejournal.org |
| ab initio | NLO and NBO analyses | 1,2-disubstituted benzimidazoles show potential as NLO materials. nih.gov | nih.gov |
| Molecular Docking | Binding with β-tubulin | Suggests a possible mechanism for anthelmintic activity of 2-phenyl benzimidazole-1-acetamides. researchgate.net | researchgate.net |
Expansion of Optoelectronic Applications to New Device Architectures
Benzimidazole derivatives are known for their promising optical and electronic properties, making them suitable for applications in optoelectronic devices. nih.gov Future research on this compound should focus on:
Organic Light-Emitting Diodes (OLEDs): Fused imidazole (B134444) derivatives have been utilized as electron-transporting layers in light-emitting devices. nih.gov The unique substitution pattern of this compound could lead to improved performance in terms of efficiency, stability, and color purity in novel OLED architectures.
Organic Photovoltaics (OPVs): Benzimidazoles can act as multifunctional units in heteroaromatic molecular systems for photovoltaics. researchgate.net The potential of this compound as a component in the active layer or as an interfacial material in organic solar cells warrants investigation.
Fluorescent Probes: The inherent fluorescence of the benzimidazole core can be modulated by the phenyl and tolyl substituents. researchgate.net This opens up possibilities for designing novel fluorescent sensors for the detection of specific ions or molecules.
Innovation in Advanced Sensor Architectures and Multifunctional Sensing Systems
The benzimidazole scaffold possesses inherent properties that make it an excellent candidate for chemical sensors, including electron-accepting ability, π-bridging, and sensitivity to pH and metal ions. researchgate.netresearchgate.net Future research directions in this area for this compound include:
Multifunctional Sensors: Developing sensors capable of detecting multiple analytes simultaneously would be a significant advancement. nih.gov The strategic design of derivatives of this compound could lead to multifunctional sensing systems.
Nanomaterial-Based Sensors: Integrating this compound with nanomaterials, such as nanoparticles or quantum dots, could enhance the sensitivity, selectivity, and response time of sensors. nih.gov Nanomaterial-based optical sensors are a trending hotspot for detecting trace amounts of substances. nih.gov
Boron Neutron Capture Therapy (BNCT) Sensors: Fluorescence sensors targeting boronic acids are crucial for the development and monitoring of BNCT, an attractive cancer therapy. nih.govmdpi.com Derivatives of 2-(2-hydroxyphenyl)-1H-benzimidazole have shown promise in this area, suggesting a potential avenue for appropriately functionalized this compound derivatives. nih.govmdpi.com
Investigation of Emerging Catalytic Transformations and Mechanistic Pathways
The application of benzimidazole derivatives in catalysis is a rapidly growing field. doi.org Future research should explore the catalytic potential of this compound and its derivatives in:
N-Heterocyclic Carbene (NHC) Catalysis: Benzimidazole-derived NHCs are versatile catalysts for a wide range of organic transformations. The synthesis of NHC precursors from this compound could open up new catalytic applications.
Hydrogen Atom Transfer (HAT) Catalysis: N-Hydroxy benzimidazoles have been shown to be efficient hydrogen atom abstractors. rsc.org Investigating the potential of N-hydroxy derivatives of this compound in HAT catalysis could lead to novel synthetic methodologies.
Mechanistic Elucidation: A thorough understanding of the catalytic cycle is crucial for catalyst optimization. researchgate.net Detailed mechanistic studies, combining experimental and computational approaches, should be conducted to elucidate the role of the this compound scaffold in catalytic transformations. For example, a proposed mechanistic pathway for the synthesis of benzimidazole fused heterocycles involves a metal-catalyzed endo-cyclization strategy. researchgate.net
Q & A
What are the optimized synthetic routes for 2-Phenyl-1-(p-tolyl)benzimidazole, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves condensation reactions between o-phenylenediamine derivatives and substituted aldehydes. Key methods include:
- Solvent-free one-pot synthesis : Using trifluoroacetic acid (TFA) as an organocatalyst under thermal conditions (100–120°C), achieving high efficiency without solvents .
- Ethanol reflux with ammonium acetate : Reacting N-phenyl-o-phenylenediamine with 4-methylbenzaldehyde in ethanol, catalyzed by ammonium acetate at 80°C for 48 hours, yielding ~50% .
- CO₂-assisted cyclization : A green chemistry approach using H₂ and CO₂ for cyclizing o-phenylenediamines, though yields for this specific derivative are not explicitly reported .
Data Comparison:
| Method | Catalyst/Solvent | Temperature/Time | Yield |
|---|---|---|---|
| Solvent-free | TFA | 100–120°C, 1 hr | High* |
| Ethanol reflux | NH₄OAc, ethanol | 80°C, 48 hrs | 50% |
| CO₂ cyclization | H₂/CO₂ | Not specified | N/A |
*Exact yield not quantified but noted as "efficient" .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Level: Basic
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and π-π interactions. For example, the benzimidazole core shows planarity (max deviation: 0.013 Å), with dihedral angles of 28.5° (tolyl ring) and 72.4° (phenyl ring) . Refinement uses SHELXL and visualization via ORTEP-3 .
- Spectroscopy :
- Hydrogen bonding analysis : Intermolecular O–H⋯N and C–H⋯π interactions stabilize crystal packing .
How do computational methods elucidate electronic properties and biological interactions?
Level: Advanced
Methodological Answer:
- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for benzimidazole derivatives), indicating charge transfer potential .
- Molecular docking : Evaluates binding to biological targets (e.g., SARS-CoV-2 Mpro with binding energies <−8 kcal/mol). Hydrophobic interactions with LEU168 and PHE142 residues suggest antiviral potential .
- Electrostatic complementarity : Guides drug design by matching ligand and protein electrostatic surfaces (e.g., anti-convulsant derivatives targeting voltage-gated sodium channels) .
How can researchers resolve contradictions in reported biological activities?
Level: Advanced
Methodological Answer:
Discrepancies arise from structural modifications (e.g., substituent effects) and assay conditions:
- Antimicrobial vs. anti-inflammatory activity : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency , while methoxy groups improve anti-inflammatory responses .
- Cytotoxicity variations : Coordination with transition metals (Co²⁺, Zn²⁺) alters bioactivity, as seen in cobalt complexes showing higher cytotoxicity than free ligands .
- Validation : Cross-test derivatives in standardized assays (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory studies) .
What challenges arise in crystallographic refinement of benzimidazole derivatives?
Level: Advanced
Methodological Answer:
- Disorder in flexible groups : Hydroxyethyl or methyl substituents may require constrained refinement or split positions .
- Hydrogen atom placement : Riding models for C–H atoms vs. free refinement for O–H (e.g., water molecules in hydrates) .
- Twinned crystals : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning, common in low-symmetry space groups .
How can derivatives be designed for targeting specific biological pathways?
Level: Advanced
Methodological Answer:
- Structure-activity relationship (SAR) :
- ADME prediction : Use SwissADME to filter derivatives with poor bioavailability (e.g., >10 rotatable bonds) .
How do solvent and catalyst choices impact synthesis scalability?
Level: Basic
Methodological Answer:
- Solvent-free routes : Reduce waste but require high thermal stability (>100°C) .
- Ethanol/water mixtures : Balance cost and safety but may lower yields due to side reactions (e.g., imine hydrolysis) .
- Catalyst selection : TFA offers efficiency but complicates purification vs. ammonium acetate’s ease of removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
